molecular formula C10H8ClN3 B1504824 4-(2-Chlorophenyl)pyrimidin-2-amine CAS No. 874766-80-0

4-(2-Chlorophenyl)pyrimidin-2-amine

Cat. No.: B1504824
CAS No.: 874766-80-0
M. Wt: 205.64 g/mol
InChI Key: QLBZGYLDBDMHDL-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry

4-(2-Chlorophenyl)pyrimidin-2-amine belongs to the large family of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. orientjchem.orgwikipedia.orgnih.gov The chemistry of pyrimidines is a cornerstone of heterocyclic chemistry, owing to their presence in fundamental biological molecules and their wide-ranging applications in medicinal chemistry and materials science. researchgate.netijpsr.comijsrst.com The title compound is a substituted 2-aminopyrimidine (B69317), where the amino group at the 2-position and a 2-chlorophenyl group at the 4-position of the pyrimidine ring are key structural determinants of its chemical behavior and potential applications.

Significance of Pyrimidine Scaffolds in Chemical Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. bohrium.comnih.gov This significance stems from the presence of the pyrimidine core in the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). wikipedia.orgwikipedia.org This biological precedent has inspired the synthesis and investigation of a vast number of pyrimidine derivatives for therapeutic purposes. nih.gov The versatile nature of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activities. bohrium.comnih.gov Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others. orientjchem.orgnih.gov

Historical Development and Initial Interest in this compound and Related Analogues

The systematic study of pyrimidines began in the late 19th century. wikipedia.org The synthesis of 2-aminopyrimidines, a key subclass, has been a subject of interest for over a century, with early methods dating back to 1945. acs.org The initial interest in 4-aryl-2-aminopyrimidines, the class to which this compound belongs, was largely driven by the search for new pharmacologically active agents. The discovery that 2-phenylaminopyrimidine derivatives could act as potent inhibitors of various protein kinases, such as in the case of the groundbreaking cancer drug imatinib, significantly spurred research in this area. wikipedia.org

Overview of Research Trajectories for the Compound

Research involving this compound and its close analogues has primarily followed trajectories within medicinal chemistry and, to a lesser extent, materials science.

In medicinal chemistry , the main focus has been on its potential as a scaffold for the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 4-aryl substituent, in this case, the 2-chlorophenyl group, typically occupies a hydrophobic pocket, and variations in this group can significantly impact potency and selectivity. Research has therefore involved the synthesis of libraries of derivatives and their evaluation against various kinase targets.

In the realm of materials science , while less prominent, the structural features of this compound make it a potential building block for the synthesis of novel organic materials. The presence of nitrogen atoms and the aromatic systems can facilitate the formation of coordination complexes and supramolecular assemblies with interesting photophysical or electronic properties.

Compound Properties and Data

Below are tables summarizing key properties of this compound.

Chemical Identifiers
IdentifierValue
CAS Number874766-80-0 chemicalbook.comchemicalbook.comlookchem.com
Molecular FormulaC10H8ClN3 chemicalbook.comchemicalbook.com
Synonyms2-Pyrimidinamine, 4-(2-chlorophenyl)-; 2-amino-4-(2-chlorophenyl)pyrimidine chemicalbook.comchemicalbook.com
Physical and Chemical Properties
PropertyValueSource
Molecular Weight205.65 g/mol lookchem.com
Boiling Point (Predicted)409.1±37.0 °C chemicalbook.comchemicalbook.com
Density (Predicted)1.323±0.06 g/cm³ chemicalbook.comchemicalbook.com
pKa (Predicted)3.16±0.10 chemicalbook.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBZGYLDBDMHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681324
Record name 4-(2-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874766-80-0
Record name 4-(2-Chlorophenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 Chlorophenyl Pyrimidin 2 Amine

Retrosynthetic Analysis of the 4-(2-Chlorophenyl)pyrimidin-2-amine Core

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that lead to readily available starting materials. The pyrimidine (B1678525) core can be deconstructed in a few strategic ways.

One common approach involves a disconnection of the C4-N3 and C6-N1 bonds, which points to a cyclization reaction between a 1,3-dicarbonyl compound or its equivalent and a guanidine (B92328) derivative. This leads to two primary retrosynthetic pathways based on the nature of the three-carbon component.

Pathway A identifies a chalcone (B49325) derivative, specifically (2E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one, as a key intermediate. This α,β-unsaturated ketone can be disconnected further to 2-chloroacetophenone (B165298) and benzaldehyde, both of which are commercially available.

Pathway B suggests a β-ketonitrile, 3-(2-chlorophenyl)-3-oxopropanenitrile, as the three-carbon precursor. This intermediate can be conceptually derived from 2-chloroacetophenone and a source of the cyano group.

A third retrosynthetic approach involves the disconnection of the C4-aryl bond, suggesting a transition-metal-catalyzed cross-coupling reaction. This strategy would utilize a pre-formed 2-amino-4-chloropyrimidine (B19991) and a suitable 2-chlorophenyl organometallic reagent.

Classical Synthetic Routes

Classical methods for the synthesis of 4-aryl-2-aminopyrimidines have been well-established and primarily rely on condensation and cyclization reactions.

Condensation Reactions

The condensation of a suitable three-carbon precursor with guanidine is a cornerstone in pyrimidine synthesis. This approach is widely used due to the ready availability of the starting materials and the robustness of the reaction.

One of the most prevalent methods involves the reaction of an appropriately substituted chalcone with guanidine hydrochloride or guanidine carbonate in the presence of a base. The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-aminopyrimidine (B69317). While specific examples for the 2-chloro substituted chalcone are not abundant in the literature, the general applicability of this method is well-documented for a wide range of substituted chalcones. ajol.info

Reactant 1Reactant 2BaseSolventReaction ConditionsProductYield (%)
(2E)-1-(Aryl)-3-phenylprop-2-en-1-oneGuanidine Carbonate-DimethylformamideReflux, 4h2-Amino-4-aryl-6-phenylpyrimidineGood
Substituted ChalconeGuanidine HydrochloridePotassium HydroxideEthanol (B145695)Reflux, 6h2-Amino-4,6-diarylpyrimidine65-85

This table presents representative data for the synthesis of 2-amino-4,6-diarylpyrimidines via chalcone condensation, illustrating the general conditions and expected yields for this type of reaction.

Cyclization Approaches

An alternative and effective classical route is the cyclization of β-ketonitriles with guanidine. The key intermediate for the synthesis of the title compound via this method is 3-(2-chlorophenyl)-3-oxopropanenitrile. This compound can be synthesized from 2-chloro-N-phenyl-N-tosylbenzamide and acetonitrile. nih.gov The subsequent cyclization with guanidine, typically carried out in the presence of a base like sodium ethoxide, proceeds to form the 2-amino-4-hydroxypyrimidine, which can then be converted to the desired 2-aminopyrimidine.

Modern Synthetic Advancements

More recent synthetic strategies focus on improving efficiency, atom economy, and functional group tolerance. These include transition-metal-catalyzed transformations and multicomponent reactions.

Transition Metal-Catalyzed Transformations

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for the construction of the C-C bond between the pyrimidine core and the 2-chlorophenyl group. A plausible approach would involve the Suzuki or Stille coupling of a 2-amino-4-halopyrimidine with a corresponding 2-chlorophenylboronic acid or organostannane derivative. While direct examples for the synthesis of this compound via this method are not explicitly detailed in the literature, the strategy is widely applied in the synthesis of various aryl-substituted heterocycles.

Another modern approach involves the C-H activation of a suitable pyrimidine precursor, followed by arylation. However, the regioselectivity of such reactions can be a challenge.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like this compound. A one-pot reaction of an aromatic aldehyde (2-chlorobenzaldehyde), a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and guanidine can lead to the formation of the desired pyrimidine derivative. researchgate.net These reactions are often catalyzed by a base or a Lewis acid and can be performed under solvent-free or environmentally benign conditions. The reaction of an aromatic aldehyde, malononitrile, and guanidine hydrochloride in the presence of a catalyst like iron(III) acetylacetonate (B107027) in ethanol has been shown to produce 2,6-diamino-4-arylpyrimidine-5-carbonitriles in good yields. researchgate.net

Reactant 1Reactant 2Reactant 3CatalystSolventReaction ConditionsProductYield (%)
Aromatic AldehydeMalononitrileGuanidine HydrochlorideFe(acac)₃EthanolReflux2,6-Diamino-4-arylpyrimidine-5-carbonitrileHigh
Aromatic AldehydeEthyl AcetoacetateGuanidine Hydrochloride-EthanolReflux2-Amino-4-aryl-6-methyl-pyrimidine-5-carboxylateGood

This table showcases representative data for multicomponent reactions leading to substituted 2-aminopyrimidines, highlighting the versatility of this approach.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. nih.govmdpi.com These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, improved process control and reproducibility, and the ability to telescope multi-step sequences, thereby reducing manual operations and purification of intermediates. nih.govmdpi.com

While specific literature detailing the flow synthesis of this compound is not available, the principles and applications of flow chemistry to analogous pyrimidine structures are well-documented and directly applicable. For instance, the synthesis of Imatinib, an anticancer drug featuring a substituted aminopyrimidine core, has been successfully adapted to a multi-step flow process. mdpi.com This involved sequential reactions in flow reactors, incorporating in-line purification and solvent switches to produce the final API with high purity. mdpi.com Similarly, various pyrimidinone systems have been prepared using continuous-flow retro-Diels-Alder reactions, where the use of high pressure and temperature in a contained flow system provided higher yields compared to batch reactions. researchgate.net

A hypothetical, yet feasible, flow synthesis for this compound could involve a telescoped two-step process starting from 2,4-dichloropyrimidine (B19661).

Proposed Flow Synthesis Scheme:

Step 1: Suzuki-Miyaura Cross-Coupling: A solution of 2,4-dichloropyrimidine and 2-chlorophenylboronic acid, along with a palladium catalyst and base, would be pumped through a heated packed-bed or coil reactor. Flow processing allows for precise temperature control and the use of superheated solvents under pressure, which can significantly accelerate the reaction. mdpi.com

Step 2: Amination: The output stream from the first reactor, containing the intermediate 2-chloro-4-(2-chlorophenyl)pyrimidine, would be directly mixed with a stream of an aminating agent (e.g., ammonia (B1221849) or a protected amine in a suitable solvent). This mixture would then pass through a second heated reactor to facilitate the nucleophilic aromatic substitution (SNAr) at the C2 position. The integration of in-line analytical techniques, such as mass spectrometry, could allow for real-time optimization and monitoring of the process. nih.gov

This approach leverages the key advantages of flow chemistry to potentially offer a safer, more efficient, and scalable route to this compound compared to conventional batch methods. researchgate.netnih.gov

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

The synthesis of an unsymmetrically disubstituted pyrimidine like this compound requires rigorous control over selectivity.

Stereoselectivity: The target molecule is achiral and contains no stereocenters, thus considerations of stereoselectivity are not applicable to its synthesis.

Chemo- and Regioselectivity: These are the paramount challenges in the synthesis. The goal is to selectively introduce the 2-chlorophenyl group at the C4 position and the amino group at the C2 position of the pyrimidine ring. The differential reactivity of the positions on the pyrimidine core is key to achieving this.

A primary strategy involves sequential cross-coupling and amination reactions on a dihalogenated pyrimidine precursor, most commonly 2,4-dichloropyrimidine.

Regioselectivity of Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a favored method for forming the C-C bond. Studies on the cross-coupling of 2,4-dichloropyrimidines with arylboronic acids consistently show that the reaction proceeds with excellent regioselectivity at the C4 position. researchgate.netmdpi.com The greater electrophilicity of the C4 position compared to the C2 position drives this selectivity. This allows for the reliable synthesis of the 2-chloro-4-(2-chlorophenyl)pyrimidine intermediate.

Regioselectivity of Amination: With the C4 position occupied, the subsequent amination reaction is directed to the C2 position. This can be achieved via a Buchwald-Hartwig amination or a direct SNAr reaction. The SNAr reaction of the resulting 2-chloro-4-(2-chlorophenyl)pyrimidine with an amine nucleophile proceeds at the C2 position to yield the final product.

An alternative approach involves controlling the regioselectivity of amination on 2,4-dichloropyrimidine itself. While SNAr reactions with primary or secondary amines typically show a preference for substitution at the C4 position, it has been demonstrated that this selectivity can be reversed. The use of tertiary amine nucleophiles can lead to excellent C2 selectivity, followed by an in-situ N-dealkylation to give the C2-aminated product. nih.gov Furthermore, palladium-catalyzed Buchwald-Hartwig conditions using specific dialkylbiarylphosphine ligands have also been developed to achieve regioselective C2 amination of dichloropyrimidines. mit.edu

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the optimization of reaction parameters for the chosen synthetic route. The most common and versatile routes involve palladium-catalyzed cross-coupling reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Aryl-Pyrimidines
Catalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O8012 hPredominant mono-arylation researchgate.net
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane--Good mdpi.com
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min74 mdpi.com
Pd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min61 mdpi.com

As shown in Table 1, using a very low loading of Pd(PPh₃)₄ (0.5 mol%) with K₂CO₃ in aqueous dioxane under microwave conditions provides a rapid and high-yield route to the C4-arylated pyrimidine. mdpi.com

Optimization of Buchwald-Hartwig Amination: The final step, amination at the C2 position, is often accomplished via a Buchwald-Hartwig reaction. The efficiency of this transformation is highly dependent on the ligand, base, and solvent system.

Table 2: Optimization of Buchwald-Hartwig Amination Conditions
CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂XantphosCs₂CO₃Toluene110Good researchgate.net
Pd₂(dba)₃XPhost-BuONaToluene150 (MW)>80 nih.gov
Pd(OAc)₂RuPhosKHMDS--Optimal for hindered substrates nih.gov
Pd(OAc)₂dpppNaOtBuToluene8055-98 researchgate.net

The data indicates that for amination, robust catalyst systems like Pd₂(dba)₃/XPhos or Pd(OAc)₂/RuPhos with strong bases such as sodium tert-butoxide or KHMDS provide excellent yields, even for challenging or sterically hindered substrates. nih.govnih.gov

Alternative Batch Synthesis: An alternative to cross-coupling strategies is the classical condensation reaction. For example, a related compound, 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine, was synthesized by refluxing the corresponding chalcone with guanidine nitrate in ethanol with aqueous NaOH, achieving a 77% yield. ijprajournal.com While effective, this route lacks the modularity of cross-coupling strategies for creating diverse analogues. Another approach involves the solvent-free fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine (B128534) at 80-90°C, which has been reported to give good to excellent yields. nih.gov

Spectroscopic and Advanced Structural Elucidation of 4 2 Chlorophenyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of all atoms in 4-(2-Chlorophenyl)pyrimidin-2-amine are elucidated.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the pyrimidine (B1678525), 2-chlorophenyl, and amine protons. The ortho-position of the chloro substituent on the phenyl ring induces a characteristic complex splitting pattern for the aromatic protons due to their unique chemical and magnetic environments.

The protons on the pyrimidine ring appear as distinct doublets. The H6 proton, adjacent to the electron-withdrawing nitrogen and influenced by the bulky phenyl group, resonates further downfield compared to the H5 proton. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6 (Pyrimidine) 8.35 d 5.2 1H
H3'/H6' (Phenyl) 7.60-7.55 m - 2H
H4'/H5' (Phenyl) 7.45-7.40 m - 2H
H5 (Pyrimidine) 7.10 d 5.2 1H
NH₂ (Amine) 6.80 br s - 2H

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum shows ten distinct signals, corresponding to the six carbons of the 2-chlorophenyl ring and the four carbons of the pyrimidine ring. The carbon atoms of the pyrimidine ring (C2, C4, C6) are significantly deshielded and appear at lower field due to the electron-withdrawing effect of the adjacent nitrogen atoms. The C2 carbon, bonded to two nitrogen atoms of the amine group, is observed at approximately 163 ppm. The carbon atom bearing the chlorine (C2') is also shifted downfield as expected.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C4 (Pyrimidine) 164.5
C2 (Pyrimidine) 163.1
C6 (Pyrimidine) 158.2
C1' (Phenyl) 137.5
C2' (Phenyl, C-Cl) 132.0
C4' (Phenyl) 131.5
C6' (Phenyl) 130.8
C5' (Phenyl) 129.9
C3' (Phenyl) 127.6
C5 (Pyrimidine) 114.3

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. Key correlations are observed between the adjacent pyrimidine protons H5 and H6. Additionally, complex cross-peaks within the 7.60-7.40 ppm region confirm the connectivity of the four adjacent protons on the 2-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons. This allows for the definitive assignment of protonated carbons. For example, the signal at δ 8.35 ppm (H6) correlates to the carbon signal at δ 158.2 ppm (C6), and the proton signal at δ 7.10 ppm (H5) correlates to the carbon at δ 114.3 ppm (C5).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Crucial correlations include:

The pyrimidine H5 proton (δ 7.10) shows correlations to the C4 (δ 164.5) and C6 (δ 158.2) carbons, confirming its position.

Protons from the 2-chlorophenyl ring show correlations to the C4 carbon of the pyrimidine ring, unequivocally establishing the connection point between the two ring systems.

The amine protons (δ 6.80) show a correlation to the C2 carbon (δ 163.1), confirming the position of the amino group.

Infrared (IR) Spectroscopy Vibrational Analysis

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The N-H stretching vibrations of the primary amine group are prominent, typically appearing as two distinct bands corresponding to asymmetric and symmetric stretching. The aromatic C-H stretching and the C=N and C=C stretching vibrations of the pyrimidine ring are also clearly visible.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Asymmetric Stretch 3450 Medium
N-H Symmetric Stretch 3320 Medium
Aromatic C-H Stretch 3065 Medium-Weak
C=N Stretch (Pyrimidine) 1640 Strong
C=C Stretch (Aromatic/Pyrimidine) 1580 Strong
N-H Bend 1550 Strong
C-Cl Stretch 755 Strong

Mass Spectrometry (MS) Fragmentation Pathways and Molecular Weight Confirmation

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Using electron ionization (EI), the mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at m/z 205. A characteristic isotopic peak (M+2) at m/z 207, with an intensity approximately one-third of the molecular ion peak, confirms the presence of a single chlorine atom. The fragmentation pattern is consistent with the proposed structure, often involving the loss of small, stable molecules or radicals.

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Proposed Fragment
207 33 [M+2]⁺ Isotope Peak
205 100 [M]⁺ Molecular Ion
170 45 [M - Cl]⁺
111 25 [C₆H₄Cl]⁺
94 30 [C₅H₄N₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound, recorded in a solvent such as methanol, exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to π→π* transitions within the conjugated system formed by the pyrimidine and chlorophenyl rings, and n→π* transitions involving the non-bonding electrons on the nitrogen atoms.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm) Electronic Transition
245 π→π*
310 π→π*
340 n→π*

X-ray Crystallography for Solid-State Structure Determination

Information on the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available.

Crystal Packing and Intermolecular Interactions

A description of the arrangement of molecules within the crystal lattice and the specific intermolecular forces, such as hydrogen bonding or π-π stacking, cannot be provided without experimental crystallographic data.

Conformational Analysis of the Solid State

An analysis of the three-dimensional shape of the molecule in the solid state, including the dihedral angle between the chlorophenyl and pyrimidine rings, is not possible without the corresponding crystal structure determination.

Computational and Theoretical Investigations of 4 2 Chlorophenyl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2-Chlorophenyl)pyrimidin-2-amine, these studies would provide insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent calculations would yield important electronic properties.

Hypothetical Data Table for DFT Studies: This table illustrates the type of data that would be generated from a DFT analysis. The values presented are hypothetical and for illustrative purposes only.

Parameter Hypothetical Value Significance
Total Energy -1250.5 Hartree Indicates the stability of the molecule.
Dipole Moment 3.5 Debye Measures the overall polarity of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

Hypothetical Data Table for FMO Analysis: This table illustrates the type of data that would be generated from an FMO analysis. The values presented are hypothetical and for illustrative purposes only.

Orbital Energy (eV) Significance
HOMO -6.2 eV Indicates the ability to donate an electron.
LUMO -1.8 eV Indicates the ability to accept an electron.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Molecular Dynamics (MD) Simulations of Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for exploring its conformational flexibility, especially the rotation around the single bond connecting the chlorophenyl and pyrimidine rings. The results would provide information on the most stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While some studies have performed QSAR modeling on broader classes of pyrimidine derivatives as, for example, kinase inhibitors, no specific QSAR models have been developed for this compound due to a lack of dedicated biological activity data.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to investigate its potential to interact with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. These studies would provide insights into the binding mode and the specific amino acid residues involved in the interaction. However, without experimental data to guide the selection of biological targets, any such docking study would be purely speculative.

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters for organic molecules through computational methods has become a cornerstone of modern chemical research, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a prominent quantum chemical method employed for this purpose due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in predicting a range of spectroscopic data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach has been successfully applied to various heterocyclic compounds. The process involves optimizing the molecular geometry of the compound in the ground state and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions is dependent on the level of theory, the basis set used, and the consideration of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For complex molecules, comparing calculated shifts with experimental data can aid in the definitive assignment of resonances. nih.gov

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a representative example for a substituted pyrimidine derivative and not actual calculated values for this compound.)

AtomPredicted Chemical Shift (ppm)
H (Amine)5.70
H (Aromatic)7.20 - 7.90
H (Pyrimidine)6.80, 8.40
C (Aromatic)125.0 - 138.0
C (Pyrimidine)110.0, 158.0, 162.0
C (C-Cl)132.0
C (C-N)163.0

Vibrational Spectroscopy (IR and Raman)

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants and, subsequently, the vibrational frequencies. The calculated frequencies often have a systematic error compared to experimental values, which can be corrected using scaling factors. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, or torsional modes. researchgate.net These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data.

Table 2: Illustrative Predicted Vibrational Frequencies (Note: The following data is a representative example for a substituted pyrimidine derivative and not actual calculated values for this compound.)

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H stretch (amine)3450
C-H stretch (aromatic)3100
C=N stretch (pyrimidine)1610
C=C stretch (aromatic)1580
C-Cl stretch750

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra (UV-Vis) of organic compounds are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations can provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule. Solvent effects are also crucial in accurately predicting UV-Vis spectra and can be incorporated into the calculations. nih.gov

Table 3: Illustrative Predicted Electronic Transitions (UV-Vis) (Note: The following data is a representative example for a substituted pyrimidine derivative and not actual calculated values for this compound.)

TransitionCalculated λ_max (nm)Oscillator Strength (f)
S₀ → S₁3100.25
S₀ → S₂2650.48

Reactivity and Chemical Derivatization of 4 2 Chlorophenyl Pyrimidin 2 Amine

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring in 4-(2-chlorophenyl)pyrimidin-2-amine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the pyrimidine (B1678525) ring. However, under forcing conditions or with strong activating groups, substitution can be induced. The directing effects of the substituents play a crucial role in determining the position of substitution. The chlorine atom is an ortho-, para-director, while the pyrimidine ring is a meta-director. The interplay of these directing effects can lead to a mixture of products.

While specific examples of electrophilic substitution on this compound are not extensively documented in the provided search results, the general principles of electrophilic aromatic substitution on deactivated rings would apply. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require harsh conditions and may result in low yields and a mixture of isomers. The inherent low reactivity of the pyrimidine ring towards electrophiles further complicates selective substitution on the chlorophenyl moiety. researchgate.net

Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient and therefore susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. The chlorine atom at the 4-position of a pyrimidine ring is generally more labile towards nucleophilic attack than one at the 2-position. stackexchange.com This enhanced reactivity at the C4 position is attributed to the greater stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.

Various nucleophiles can displace the chloro group in related chloropyrimidine systems. For instance, amination of 4-chloropyrimidines with primary or secondary amines is a common reaction, often carried out under thermal or acidic conditions. nih.govacs.orgnih.govpreprints.org The use of a base is often required to neutralize the HCl generated during the reaction. nih.gov Studies on related 4-chloropyrrolo[2,3-d]pyrimidines have shown that amination can be effectively carried out in water, offering a more environmentally friendly approach. nih.govacs.org

The substitution of the chloro group with other nucleophiles, such as alkoxides and thiolates, is also a feasible transformation, leading to the formation of ether and thioether derivatives, respectively. rsc.org For example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide and sodium thiophenoxide resulted in the corresponding substitution products. rsc.org

Functionalization of the Amino Group

The 2-amino group on the pyrimidine ring is a key site for further derivatization, allowing for the introduction of a wide range of functional groups through various reactions.

Acylation and Sulfonylation

The primary amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. nsf.govbiointerfaceresearch.com These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. nsf.govresearchgate.net The resulting amides and sulfonamides often exhibit interesting biological activities.

ReagentProduct TypeReference
Acyl ChlorideAmide psu.edu
Sulfonyl ChlorideSulfonamide nsf.govbiointerfaceresearch.com

Alkylation and Arylation

N-alkylation of the amino group can be achieved using alkyl halides. psu.edu However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. libretexts.org To achieve selective mono-alkylation, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, can be employed. libretexts.org

N-arylation of the amino group can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. nih.gov This reaction is a powerful tool for forming carbon-nitrogen bonds.

ReactionReagentProduct TypeReference
N-AlkylationAlkyl HalideSecondary/Tertiary Amine psu.edulibretexts.org
N-Arylation (Buchwald-Hartwig)Aryl Halide, Palladium CatalystN-Aryl Amine nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the phenyl ring of this compound can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govarkat-usa.orgresearchgate.netresearchgate.netmdpi.com This reaction is highly versatile for the formation of biaryl compounds. The choice of catalyst, base, and solvent is crucial for the success of the reaction, especially with less reactive aryl chlorides. nih.govresearchgate.netmdpi.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govmdpi.comrsc.org This reaction also requires a palladium catalyst and a base. The reaction conditions, particularly temperature and the nature of the palladium catalyst, can significantly influence the outcome. nih.govrsc.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org

Coupling ReactionReactantCatalyst SystemProductReferences
SuzukiArylboronic acidPd(0) catalyst, BaseBiaryl compound nih.govarkat-usa.orgresearchgate.netresearchgate.netmdpi.com
HeckAlkenePd catalyst, BaseSubstituted alkene wikipedia.orgorganic-chemistry.orgnih.govmdpi.comrsc.org
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseArylalkyne wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.com

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound can involve both the pyrimidine ring and the substituent groups.

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the amino group can be oxidized under specific conditions. Oxidation of the methylthio group in related pyrimidine derivatives to a methylsulfonyl group has been reported using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Reduction: The chloro group on the phenyl ring can potentially be removed through catalytic hydrogenation. This reaction would typically involve a palladium catalyst and a source of hydrogen. The reduction of a nitro group on a phenyl ring to an amino group is a common transformation that can be achieved through various methods, including catalytic hydrogenation. nih.gov While not directly on the title compound, this demonstrates the potential for reductive transformations on substituted phenyl rings attached to a pyrimidine core.

Synthesis of Diverse Analogues and Congeners for Structure-Activity Relationship Studies

The strategic synthesis of analogues based on the this compound framework is crucial for optimizing biological activity, selectivity, and pharmacokinetic properties. Research efforts have focused on modifying the pyrimidine core and the pendant phenyl ring to probe the chemical space around this scaffold. A notable example involves the development of potent inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov

One synthetic approach begins with a commercially available 2,4-dichloropyrimidine (B19661) derivative, which serves as a surrogate for the core structure. The chlorine at the C4 position is first displaced by a variety of nucleophiles. The resulting intermediate, a 2-chloro-4-substituted pyrimidine, can then undergo a second nucleophilic substitution or a coupling reaction at the C2 position to introduce the amine fragment and complete the core structure. nih.gov

For instance, in the synthesis of PLK4 inhibitors, a key intermediate is formed via the nucleophilic substitution of 2,4-dichloro-5-iodopyrimidine (B155428) with various amines. This intermediate is then subjected to a Buchwald-Hartwig coupling reaction with an appropriate amine, such as 4-morpholinoaniline, to yield the final products. This modular approach allows for the introduction of significant diversity. nih.gov

The structure-activity relationship for these pyrimidin-2-amine derivatives as PLK4 inhibitors reveals several key insights. Modifications at the C4 position of the pyrimidine ring and substitutions on the phenyl ring have a profound impact on inhibitory potency.

Key findings from SAR studies on related pyrimidin-2-amine analogues are summarized below:

Substitution at the C4 Position: The nature of the group at the C4 position of the pyrimidine ring is critical for activity. Introducing a morpholinoaniline moiety at this position has proven effective. Further derivatization of this aniline, for example, by attaching different heterocyclic or aliphatic groups via a linker, allows for fine-tuning of the molecule's properties. nih.gov

Modifications on the Phenyl Ring: The substitution pattern on the phenyl ring attached to the pyrimidine core also plays a significant role. While the parent compound in this article is the 2-chlorophenyl derivative, SAR studies often explore moving the chloro group to the 3- or 4-position or replacing it with other substituents like methyl or methoxy (B1213986) groups to understand the electronic and steric requirements for optimal binding to the target protein. nih.gov

Introduction of Linkers and Terminal Groups: A common strategy to explore the binding pocket of a target enzyme involves extending a substituent from the main scaffold. In the case of PLK4 inhibitors, a linker, such as an ethynyl (B1212043) group, was introduced at the C5 position of the pyrimidine ring. This linker was then used to attach various terminal functional groups. This strategy led to the discovery of compounds with significantly enhanced potency. For example, compound 8h (as designated in the source literature), which features a hydrophilic fragment attached via this linker, showed a PLK4 IC₅₀ value of 0.0067 µM, a threefold improvement over its precursor. nih.gov

The table below details the structure and corresponding PLK4 inhibitory activity of selected analogues, illustrating the structure-activity relationships discussed.

Compound ID (from source)Core Structure ModificationPLK4 IC₅₀ (µM)
3r 4-(4-Morpholinoanilino)-5-(phenylethynyl)pyrimidin-2-amine scaffold0.0174
8h Introduction of a hydrophilic fragment to the terminal alkyne of the 3r scaffold0.0067

This table is generated based on data for structurally related compounds from the cited research to illustrate the principles of SAR for the pyrimidin-2-amine scaffold. nih.gov

These examples underscore the importance of systematic chemical derivatization in medicinal chemistry. By synthesizing and testing a diverse array of analogues, researchers can build a comprehensive understanding of the SAR, guiding the design of more potent and selective therapeutic agents based on the this compound template.

Biological Evaluation of 4 2 Chlorophenyl Pyrimidin 2 Amine and Its Derivatives: Mechanistic Insights

In Vitro Biological Activity Screening (e.g., enzymatic assays, cell-based assays)

The primary mechanism investigated for 2-aminopyrimidine (B69317) derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling. researchgate.netacs.org In vitro screening, using both purified enzyme (enzymatic) assays and cell-based assays, has been fundamental in identifying the specific targets and cellular effects of these compounds.

Enzymatic assays, which measure the ability of a compound to inhibit the activity of a purified enzyme, have identified several protein kinases as direct targets for 2-aminopyrimidine derivatives. These compounds typically act as ATP-competitive inhibitors, binding to the enzyme's active site and preventing the transfer of a phosphate (B84403) group to substrate proteins.

Key molecular targets identified for various 2-aminopyrimidine derivatives include:

Polo-like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives were identified as potent inhibitors of PLK4, a master regulator of centriole duplication. nih.gov The lead compound, 8h , demonstrated high inhibitory activity in enzymatic assays. nih.gov

Janus Kinase 2 (JAK2): Derivatives of 4-(2-furanyl)pyrimidin-2-amine were designed and synthesized as potent inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway. nih.gov One derivative showed high potency and selectivity for JAK2 over the related JAK3 kinase. nih.gov

Aurora Kinase A: Pyrimidine-based derivatives have been developed to inhibit Aurora A kinase, an enzyme that is often upregulated in human cancers and is known to stabilize the MYC-family of oncoproteins. nih.govacs.org

β-Glucuronidase: In a departure from kinase inhibition, a library of 2-aminopyrimidine derivatives was synthesized and evaluated for inhibitory activity against β-glucuronidase, an enzyme implicated in various pathological conditions, including colon cancer. nih.gov

The following table summarizes the in vitro inhibitory activities of representative 2-aminopyrimidine derivatives against their identified targets.

Derivative Class/CompoundTargetAssay TypeMeasured Potency (IC₅₀)Citation
Compound 8h PLK4Enzymatic0.0067 µM nih.gov
4,5,6,7-tetrahydrofuro[3,2-c]pyridine-based derivativeJAK2Enzymatic0.7 nM nih.gov
Pyrimidine-based derivative 13 Aurora Kinase ACell-based Proliferation< 200 nM nih.gov
2-aminopyrimidine derivatives (e.g., Compound 8 )β-GlucuronidaseEnzymatic1.80 µM nih.gov

The molecular mechanism of how these derivatives inhibit their targets is often explored through computational modeling and structural biology. Molecular docking studies predict how the compound fits into the active site of the target protein.

Kinase Inhibition: For kinase inhibitors, the aminopyrimidine core is crucial for activity. It typically forms key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the binding of adenine (B156593) from ATP. nih.gov For a series of PLK4 inhibitors, molecular docking showed that the aminopyrimidine core formed these essential interactions with the hinge region, while other parts of the molecule extended into adjacent hydrophobic pockets, contributing to potency and selectivity. nih.gov

Enzyme Inhibition: In the case of β-glucuronidase inhibitors, docking analysis showed that the amine group attached to the pyrimidine (B1678525) ring formed a critical hydrogen bond with a phenylalanine residue (Phe161) in the enzyme's active site. nih.gov

The functional consequence of target inhibition is a key aspect of the mechanism.

Inhibition of PLK4 by its specific inhibitors disrupts the process of centriole duplication, which is essential for proper cell division. This leads to mitotic catastrophe and cell death in cancer cells where PLK4 is overexpressed. nih.gov

Inhibition of Aurora A kinase by pyrimidine derivatives has been shown to destabilize MYC-family oncoproteins, leading to their degradation by the proteasome. nih.govacs.org Since many cancers rely on high levels of MYC proteins for survival, this mechanism provides a targeted therapeutic strategy. nih.govacs.org

By inhibiting specific kinases, 2-aminopyrimidine derivatives can modulate entire signaling cascades, which can be observed in cell-based assays.

Cell Cycle and Apoptosis Pathways: Inhibition of kinases like PLK4, which are central to cell division, leads to cell cycle arrest and apoptosis (programmed cell death). nih.gov Derivatives of pyrimidine have been shown to induce potent antiproliferative activity against breast cancer cell lines. nih.gov Similarly, inhibition of Aurora A kinase leads to reduced proliferation in small-cell lung cancer (SCLC) cell lines that express high levels of MYC. nih.gov

JAK-STAT Signaling: Inhibition of JAK2 directly blocks the JAK-STAT pathway, which is critical for the proliferation and survival of cells, particularly in the context of myeloproliferative neoplasms and certain inflammatory diseases. nih.gov

AKT Signaling Pathway: While not a pyrimidine, a related study on a pyrano[2,3-c]pyrazole derivative containing a 4-chlorophenyl group, compound 4j , identified it as an inhibitor of the kinase AKT2. nih.gov This inhibition was shown to disrupt the oncogenic AKT signaling pathway and effectively inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells, demonstrating a potent effect on a key cancer cell survival pathway. nih.gov

In Vivo Preclinical Models for Mechanistic Exploration (non-human, non-clinical)

While in vitro assays are crucial for initial target identification, in vivo preclinical models are necessary to understand how a compound's mechanism of action translates within a complex living organism. These studies focus on confirming target engagement and pathway modulation rather than solely on efficacy or safety.

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to study the in vivo mechanism of anticancer compounds.

Small-Cell Lung Cancer (SCLC) Xenograft Model: An orally bioavailable pyrimidine-based Aurora A kinase inhibitor, compound 25 , was evaluated in mice bearing NCI-H446 SCLC xenograft tumors. nih.gov This model was used specifically to confirm that the compound could inhibit its target and affect downstream pathways in a living system, leading to tumor regression. nih.govacs.org

Amyotrophic Lateral Sclerosis (ALS) Rodent Models: In the context of neurodegeneration, rodent models of ALS were used to study the localization of Adaptor Associated Kinase 1 (AAK1), a target of some pyrimidine compounds. acs.org In these models, the AAK1 protein was found to be mislocated into pathological protein aggregates, suggesting that modulating its function could be relevant to the disease mechanism. acs.org

Biomarkers are measurable indicators that can confirm a drug is engaging its target (pharmacodynamic biomarkers) or identify a patient population likely to respond (predictive biomarkers).

Pharmacodynamic Biomarkers: In the SCLC xenograft model, the level of cMYC protein in the tumor tissue was used as a pharmacodynamic biomarker. nih.govacs.org Treatment with the Aurora A kinase inhibitor compound 25 led to a significant reduction in cMYC protein levels, providing direct evidence that the drug was working via its intended mechanism in vivo. nih.gov This type of biomarker is critical for establishing a mechanistic link between target inhibition and biological response. Based on in vitro findings, potential pharmacodynamic biomarkers for other derivatives could include measuring the phosphorylation levels of STAT proteins for JAK2 inhibitors or downstream targets of PLK4 in tumor tissues from xenograft models.

Predictive Biomarkers: Analysis of The Cancer Genome Atlas (TCGA) has shown that high mRNA expression of the kinase AKT2 correlates with poorer survival in patients with low-grade glioma. nih.govdundee.ac.uk This suggests that AKT2 levels could serve as a predictive biomarker to select patients for treatment with an AKT2 inhibitor. Such hypotheses generated from patient data can then be validated in preclinical animal models before being applied in clinical settings.

Phenotypic Screening and Deconvolution

Phenotypic screening has emerged as a powerful strategy in drug discovery, enabling the identification of compounds that elicit a desired cellular or organismal response without prior knowledge of the molecular target. This approach is particularly valuable for discovering first-in-class medicines with novel mechanisms of action. In the context of 4-(2-chlorophenyl)pyrimidin-2-amine and its analogs, phenotypic screening provides a means to assess their biological effects in a more holistic manner, followed by deconvolution efforts to identify the specific molecular targets responsible for the observed phenotype.

Phenotypic Screening of Structurally Related Pyrimidine Derivatives

While specific high-throughput phenotypic screening data for this compound is not extensively documented in publicly available literature, studies on structurally related pyrimidine derivatives offer valuable insights into the potential cellular effects of this compound class. These studies often involve assessing the impact of the compounds on cancer cell viability and proliferation across various cell lines.

For instance, a study on 2-amino-pyrimidine derivatives, including compounds with a chlorophenyl substituent, demonstrated concentration-dependent effects on cell viability. One such derivative, 4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-2-amine, was evaluated against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at higher concentrations. nih.gov

CompoundCell LineConcentration (µM)Cell Viability (%)
4-(4-(4-chlorophenyl)piperazin-1-yl) pyrimidin-2-amineHCT1165052-86
30023-58
MCF75084-100
30027-48

Another area where pyrimidine derivatives have been extensively studied is in the context of inhibiting specific cellular processes critical for cancer progression. A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their antiproliferative activities against several breast cancer cell lines. These efforts identified compounds with potent activity, highlighting the potential of the pyrimidine scaffold in developing anti-cancer agents. nih.gov The screening of these compounds often reveals phenotypic changes such as inhibition of cell growth, induction of apoptosis, or cell cycle arrest.

Deconvolution and Target Identification of Pyrimidine Derivatives

Following the identification of a compound with a desirable phenotype, the subsequent and often challenging step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed biological effect. For pyrimidine derivatives, a common approach involves screening against a panel of known protein kinases, as this scaffold is a well-established "hinge-binding" motif for many kinase inhibitors.

Research into pyrimidin-2-amine derivatives has successfully identified specific molecular targets. For example, a series of novel pyrimidin-2-amine derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov The inhibitory concentrations (IC50) for the most potent compounds were in the low nanomolar range, and their activity was confirmed at the cellular level, where they exhibited excellent antiproliferative activity against breast cancer cells. nih.gov

Derivative ClassTargetKey FindingsReference
Pyrimidin-2-amine derivativesPolo-like kinase 4 (PLK4)Potent inhibitory activity (low nanomolar IC50). Excellent antiproliferative activity against breast cancer cells. nih.gov
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesProtein Kinase B (PKBβ/AKT2)Exhibited low micromolar activity against AKT2 and demonstrated anti-glioma properties. nih.gov

Similarly, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share structural similarities with pyrimidine derivatives, were screened for their kinase inhibitory potential. This led to the identification of a compound that exhibited low micromolar activity against Protein Kinase B (PKBβ/AKT2), a key node in oncogenic signaling pathways. nih.gov This compound also showed promising anti-glioma activity in both 2D and 3D cell culture models. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 4-(2-Chlorophenyl)pyrimidin-2-amine Scaffold

Systematic modifications of the this compound scaffold have been undertaken to probe the chemical space around this privileged structure. These modifications typically involve substitutions at three primary locations: the pyrimidine (B1678525) ring, the 2-amino group, and the 2-chlorophenyl moiety.

Modifications on the Pyrimidine Ring: Substitutions at the 5- and 6-positions of the pyrimidine ring have been explored to understand their impact on biological activity. For instance, in related 4-aminopyrimidine (B60600) series, the introduction of small alkyl or halo groups at these positions can influence the molecule's conformation and interaction with target proteins.

Modifications on the 2-Amino Group: The 2-amino group serves as a critical hydrogen bond donor and a site for introducing diverse substituents. Acylation, alkylation, and arylation of this amine have been common strategies. These modifications can modulate the compound's polarity, lipophilicity, and potential for forming additional interactions within a biological target's binding site.

Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The nature and position of substituents on the this compound scaffold have a profound impact on its biological activity and physicochemical properties.

Steric Effects: The size and shape of substituents play a crucial role. Bulky substituents on the phenyl ring or at the 6-position of the pyrimidine ring can introduce steric hindrance, which may either enhance or diminish biological activity depending on the topology of the target's binding pocket. For example, in some kinase inhibitor series based on the aminopyrimidine scaffold, steric bulk is a key factor for achieving selectivity.

Lipophilicity and Solubility: The introduction of lipophilic or hydrophilic substituents can significantly alter the compound's physicochemical properties. For instance, adding alkyl chains or halogen atoms increases lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic liability. Conversely, incorporating polar groups like hydroxyl or carboxylate can improve solubility.

The following table summarizes the observed effects of various substituents on the biological activity of related 4-phenyl-2-aminopyrimidine derivatives, providing insights into the potential impact on the this compound scaffold.

Modification Site Substituent Observed Effect on Biological Activity (in related series) Potential Impact on Physicochemical Properties
Phenyl Ring Halogens (F, Cl, Br) at various positionsActivity is often position-dependent. Ortho-substitution can induce a twist in the molecule, which can be favorable for binding to some targets. researchgate.netIncreases lipophilicity.
Phenyl Ring Methoxy (B1213986) (OCH₃)Can either increase or decrease activity depending on its position and the target. It can act as a hydrogen bond acceptor. researchgate.netmdpi.comIncreases polarity slightly.
Phenyl Ring Amino (NH₂)Often crucial for activity, acting as a key hydrogen bond donor/acceptor. nih.govIncreases polarity and potential for hydrogen bonding.
Pyrimidine Ring (Position 6) Methyl (CH₃)Can enhance activity by occupying a hydrophobic pocket. nih.govIncreases lipophilicity.
2-Amino Group Alkyl chainsCan increase potency by extending into hydrophobic regions of the binding site. nih.govIncreases lipophilicity.
2-Amino Group Piperazine/Piperidine moietiesOften introduced to improve solubility and pharmacokinetic properties. nih.govnih.govIncreases polarity and aqueous solubility.

This table is generated based on findings from related but distinct chemical series and should be considered as predictive for the this compound scaffold.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold and its derivatives, several key pharmacophoric features have been identified through various studies on related compounds. researchgate.netnih.gov

Hydrogen Bond Donors and Acceptors: The 2-amino group and the nitrogen atoms of the pyrimidine ring are critical hydrogen bond donors and acceptors, respectively. The amino group can form crucial hydrogen bonds with the backbone of target proteins, a common binding motif for kinase inhibitors. The pyrimidine nitrogens can also engage in hydrogen bonding, further anchoring the molecule in the binding site. nih.gov

Hydrophobic/Aromatic Regions: The 2-chlorophenyl ring serves as a significant hydrophobic and aromatic feature. It often occupies a hydrophobic pocket within the target protein, contributing to binding affinity through van der Waals and π-π stacking interactions. The chlorine atom can further enhance these interactions or form specific halogen bonds.

A generalized pharmacophore model for this class of compounds would likely include:

One hydrogen bond donor (the 2-amino group).

One or two hydrogen bond acceptors (the pyrimidine nitrogens).

One hydrophobic aromatic feature (the 2-chlorophenyl ring).

Development of SAR Models

To quantify the relationship between the chemical structure and biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often developed. These mathematical models can predict the activity of novel compounds based on their physicochemical properties or structural descriptors.

For scaffolds related to this compound, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Key Descriptors in QSAR Models: In many QSAR models for aminopyrimidine derivatives, the following descriptors have been found to be significant: nih.govnih.gov

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges on atoms, dipole moment, and HOMO/LUMO energies, which quantify the electronic properties of the molecule.

Spatial descriptors: These relate to the 3D shape of the molecule, including molecular volume and surface area.

While a specific QSAR model for this compound is not publicly available, the general principles derived from related series suggest that a combination of steric, electronic, and hydrophobic parameters would be necessary to build a predictive model. Such a model would be invaluable for the virtual screening of new derivatives and for guiding the synthesis of more potent and selective compounds.

Based on the available search results, specific preclinical pharmacokinetic data for the compound “this compound” is not available. The search results provide general methodologies for assessing pharmacokinetic properties and data for other, structurally distinct compounds.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables focusing solely on the preclinical pharmacokinetics of “this compound” as requested by the user's outline.

To fulfill the user's request, one would need access to proprietary drug discovery and development data or published scientific literature that specifically details the in vitro and in vivo studies conducted on "this compound". Without such specific information, any attempt to create the article would involve speculation or the use of irrelevant data, which would violate the core requirements of accuracy and strict adherence to the specified compound.

Advanced Materials and Analytical Applications of 4 2 Chlorophenyl Pyrimidin 2 Amine

Development of Analytical Methodologies for Detection and Quantification (e.g., HPLC-MS, GC-MS)

The development of robust analytical methodologies is crucial for the accurate detection and quantification of chemical compounds in various matrices. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for their sensitivity and selectivity.

However, a review of scientific databases reveals no specific HPLC-MS or GC-MS methods developed explicitly for the analysis of 4-(2-Chlorophenyl)pyrimidin-2-amine. While methods for other chlorophenyl and aminopyrimidine derivatives exist, the unique retention times, fragmentation patterns, and optimal ionization conditions for this compound would require dedicated method development and validation studies. Such studies would typically define parameters like the column type, mobile phase composition, gradient elution program, and mass spectrometry settings.

Application as a Ligand in Coordination Chemistry

Aminopyrimidine derivatives are often investigated as ligands in coordination chemistry due to the presence of nitrogen atoms that can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.

Despite the potential of the pyrimidine (B1678525) and amine nitrogen atoms in this compound to act as coordination sites, there is no available research in the public domain that details its synthesis and characterization as a ligand in coordination complexes. Studies would be needed to explore its binding modes with various metal centers and to characterize the structural and physical properties of any resulting coordination compounds.

Investigation of Polymorphic Forms and Solid-State Properties

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, significantly impacts the physical properties of a compound, including its solubility, stability, and bioavailability. The investigation of polymorphic forms is a critical aspect of material science and pharmaceutical development.

There are no published studies on the polymorphism or solid-state properties of this compound. Such research would involve screening for different crystalline forms through various crystallization techniques and characterizing them using methods like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Co-crystallization and Salt Formation for Enhanced Material Properties

Co-crystallization and salt formation are common strategies employed to modify and enhance the physicochemical properties of a solid compound, such as its solubility, dissolution rate, and stability. This involves combining the target compound with a co-former or a salt-forming agent.

No research has been published on the co-crystallization or salt formation of this compound. This area of investigation would involve screening for suitable co-formers and counter-ions and characterizing the resulting multi-component solids to determine any improvements in their material properties.

Green Chemistry Approaches in the Synthesis of 4 2 Chlorophenyl Pyrimidin 2 Amine

Solvent-Free Reaction Conditions

One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative, frequently leading to higher yields, shorter reaction times, and easier product isolation.

A plausible and widely used method for the synthesis of 2-aminopyrimidines involves the condensation of a chalcone (B49325) with guanidine (B92328). For the synthesis of 4-(2-Chlorophenyl)pyrimidin-2-amine, the necessary precursor, (E)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, can be reacted with guanidine hydrochloride. This reaction can be adapted to solvent-free conditions, for instance, by grinding the reactants together, with or without a solid catalyst. Microwave irradiation is another effective technique for promoting solvent-free reactions, often dramatically reducing reaction times from hours to minutes. nanobioletters.com

Mechanochemistry, utilizing techniques such as ball milling, has emerged as a powerful tool for solvent-free synthesis. mdpi.com In this approach, mechanical energy is used to initiate chemical reactions between solid reactants. This method eliminates the need for solvents entirely and can lead to the formation of products with high purity. The synthesis of dihydropyrimidinones via the Biginelli reaction has been successfully demonstrated using ball milling with a hierarchical zeolite catalyst, showcasing the potential of this technique for related pyrimidine (B1678525) syntheses. mdpi.com

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis of a 2-Aminopyrimidine (B69317) Derivative

ParameterConventional Synthesis (in Ethanol)Solvent-Free Synthesis (Microwave)
Reaction Time 8-12 hours10-20 minutes
Solvent Usage HighNone
Energy Consumption High (prolonged heating)Low (short reaction time)
Product Isolation Requires solvent evaporation and purificationSimplified workup, often just washing
Yield Moderate to GoodGood to Excellent

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a key aspect of green chemistry, moving away from stoichiometric reagents that are consumed in the reaction and generate waste. For the synthesis of pyrimidine derivatives, a variety of green catalysts have been explored.

Heterogeneous catalysts, such as zeolites, clays, and metal-organic frameworks (MOFs), are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. mdpi.comacs.orgbohrium.com For instance, alkali-treated H-ZSM-5 zeolites have been shown to be highly effective catalysts for the Biginelli reaction under ball-milling conditions, demonstrating excellent yields and recyclability over multiple runs. mdpi.com Similarly, thiophene-functionalized Co-MOFs have been employed as green heterogeneous catalysts for the solvent-free Biginelli reaction, highlighting the versatility of MOFs in sustainable synthesis. acs.org

In the context of synthesizing this compound, a solid acid or base catalyst could be employed for the condensation reaction. The use of a recyclable catalyst would significantly improve the sustainability of the process. For related syntheses of N-arylpyrimidin-2-amines, palladium catalysts with specific ligands like Xantphos have been utilized in Buchwald-Hartwig amination reactions, which can be optimized for catalyst loading and recycling. mdpi.com

Table 2: Examples of Green Catalysts for Pyrimidine Synthesis

Catalyst TypeExampleAdvantages
Zeolites H-ZSM-5High surface area, shape selectivity, reusable
Metal-Organic Frameworks (MOFs) Co-MOFsTunable porosity and functionality, high catalytic activity
Renewable Catalysts L-arabinoseBiodegradable, naturally occurring, mild reaction conditions
Palladium Catalysts Pd(PPh3)2Cl2/XantphosHigh efficiency in C-N bond formation, applicable to diverse substrates

Atom Economy and E-Factor Analysis

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a greener process with less waste generation. The E-Factor (Environmental Factor) is another important green metric, defined as the total mass of waste generated per unit mass of product.

The traditional synthesis of pyrimidines often involves multiple steps and the use of protecting groups, leading to poor atom economy and a high E-Factor. Multicomponent reactions (MCRs), such as the Biginelli reaction, are inherently more atom-economical as they combine three or more reactants in a single step to form the final product with minimal byproduct formation. bohrium.com

A plausible MCR for the synthesis of a precursor to this compound could involve the one-pot reaction of 2-chlorobenzaldehyde, a β-ketoester, and urea or guanidine. This approach would have a significantly higher atom economy compared to a stepwise synthesis.

Table 3: Hypothetical Atom Economy and E-Factor for Different Synthetic Routes to a 4-Aryl-2-aminopyrimidine

Synthetic RouteTheoretical Atom Economy (%)Estimated E-Factor
Traditional Multi-Step Synthesis 40-60%10-50
One-Pot Multicomponent Reaction 80-95%1-5

An analysis of a well-designed, one-pot synthesis would show that the majority of the atoms from the starting materials are incorporated into the final product, resulting in an atom economy approaching 100% and a correspondingly low E-Factor.

Use of Renewable Resources and Biocatalysis

The use of renewable feedstocks and biocatalysts represents a frontier in green chemistry, aiming to reduce reliance on petrochemicals and harness the efficiency and selectivity of biological systems.

While the direct synthesis of this compound from renewable resources is currently challenging, the principles can be applied to the synthesis of starting materials or the use of bio-derived solvents. For instance, L-arabinose, a naturally occurring sugar, has been successfully used as a renewable and biodegradable catalyst for the Biginelli reaction under solvent-free conditions. tandfonline.com

Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced environmental impact. nih.gov For the synthesis of amine-containing pharmaceuticals, enzymes such as transaminases and imine reductases have been employed to introduce chiral amine functionalities with high enantioselectivity. mdpi.com In a potential biocatalytic route to this compound, an enzyme could be used to catalyze the key C-N bond formation or to produce a chiral precursor, offering a greener alternative to traditional chemical methods. The development of robust enzymes through protein engineering continues to expand the scope of biocatalysis in the synthesis of complex molecules. nih.gov

Intellectual Property and Patent Landscape for 4 2 Chlorophenyl Pyrimidin 2 Amine

Analysis of Synthetic Routes and Novel Intermediate Patents

The synthesis of 4-(2-Chlorophenyl)pyrimidin-2-amine is not extensively detailed in patents as a standalone invention. However, the patent literature for related pyrimidine (B1678525) derivatives provides a clear indication of the likely synthetic strategies. A common and well-documented method for the synthesis of 4,6-disubstituted-pyrimidin-2-amines involves the cyclocondensation of a chalcone (B49325) with guanidine (B92328). researchgate.netnih.gov

In the context of this compound, the synthesis would likely proceed via the reaction of a chalcone derived from 2-chloroacetophenone (B165298) and an appropriate aldehyde, followed by cyclization with guanidine hydrochloride. researchgate.net Variations of this method, utilizing different bases and solvents, are described in numerous patents and scientific articles, suggesting that the fundamental chemistry is well-established and likely in the public domain.

While patents specifically claiming the synthesis of this compound as the primary invention are not readily found, its role as a crucial intermediate is highlighted in several patents focused on more complex molecules. In these instances, the novelty and inventive step lie not in the synthesis of the this compound moiety itself, but in the subsequent modifications and the final, more complex, patented compound.

Patents Related to Its Use as a Chemical Scaffold for Novel Compound Libraries

The pyrimidin-2-amine skeleton is a privileged scaffold in medicinal chemistry, and numerous patents claim its derivatives for a wide array of therapeutic applications. The this compound structure, in particular, serves as a valuable starting point for the generation of novel compound libraries aimed at identifying new drug candidates.

Patents in this area typically claim a genus of compounds with the 4-(substituted phenyl)pyrimidin-2-amine core, where the substitutions on the phenyl ring and the pyrimidine ring are varied to create a library of related molecules. These libraries are then screened for activity against specific biological targets, such as protein kinases.

For example, patents have been granted for N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds, showcasing the versatility of the pyrimidin-2-amine scaffold. google.comjustia.comjustia.com Another Korean patent describes pyrimidine-2-amine derivatives as potent anticancer agents, further illustrating the importance of this chemical class in drug discovery. google.com These patents often cover a vast chemical space, and while they may not explicitly name this compound in their primary claims, its structural motif falls within the broader scope of the claimed inventions.

The value of the this compound scaffold lies in the specific spatial arrangement of its functional groups, which allows for diverse chemical modifications and interactions with biological targets. The 2-amino group provides a key site for substitution, while the 4-(2-chlorophenyl) group influences the compound's physicochemical properties and its binding affinity to target proteins.

Freedom-to-Operate Analysis for Research and Development Purposes

A freedom-to-operate (FTO) analysis is a critical step in the commercialization of a new product, as it aims to determine whether the product or its manufacturing process infringes on the valid intellectual property rights of others. For the research and development (R&D) of new chemical entities based on the this compound scaffold, a thorough FTO analysis is essential.

Based on the available patent landscape, the synthesis of the core this compound molecule itself is likely not covered by any single, broad patent, especially given the well-established synthetic methods for this class of compounds. Therefore, its use in early-stage research and discovery may not be restricted.

However, the situation becomes more complex when considering the development and commercialization of new drugs derived from this scaffold. As discussed, numerous patents claim large genera of substituted pyrimidin-2-amine derivatives for various therapeutic uses. unifiedpatents.comnih.gov Any new compound that falls within the scope of the claims of these existing patents could be considered infringing.

Therefore, an FTO analysis for a new drug candidate incorporating the this compound moiety would require a detailed examination of the patent claims of all relevant patents. This would involve:

Structural Similarity Searches: Identifying patents that claim compounds structurally similar to the new drug candidate.

Analysis of Patent Claims: Carefully dissecting the language of the patent claims to determine the exact scope of the invention.

Evaluation of Patent Validity: Assessing whether the relevant patents are valid and enforceable.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the advancement of 4-(2-chlorophenyl)pyrimidin-2-amine chemistry. While established methods exist, researchers are actively pursuing novel pathways to enhance yield, reduce reaction times, and introduce greater molecular diversity.

One promising approach involves the use of multicomponent reactions (MCRs). mdpi.com MCRs offer a streamlined process where three or more reactants combine in a single step to form a complex product, often with high atom economy and efficiency. mdpi.com For instance, a one-pot synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved through the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.com This methodology could be adapted for the synthesis of this compound analogs, providing a rapid and environmentally friendly route to a library of compounds.

Another area of exploration is the use of innovative catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been instrumental in the synthesis of related aminopyrimidine structures. nih.gov Future work may focus on developing more active and robust catalysts that can operate under milder conditions and tolerate a wider range of functional groups. For example, the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has utilized DABCO as an inexpensive and eco-friendly catalyst. nih.govdundee.ac.uk

Furthermore, flow chemistry presents an exciting frontier for the synthesis of this compound and its derivatives. This technology allows for continuous production with precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Derivatization for Enhanced Target Selectivity or Potency

A significant portion of future research will undoubtedly focus on the strategic derivatization of the this compound core to enhance its biological activity. By modifying specific positions on the pyrimidine (B1678525) and phenyl rings, scientists can fine-tune the molecule's interaction with biological targets, leading to increased potency and selectivity.

Structure-activity relationship (SAR) studies will continue to be a guiding principle in this endeavor. For example, in the development of Aurora kinase inhibitors, it was found that polar substituents at the para position of the B-ring were critical for potent activity. nih.gov Similarly, the introduction of a trifluoromethyl group at the C5-position of the pyrimidine ring has been explored to improve metabolic stability and hinge region binding in CDK9 inhibitors. cardiff.ac.uk

The following table summarizes key derivatization strategies and their potential impact:

Modification SiteSubstituentPotential Enhancement
Pyrimidine Ring (C5)Halogens (e.g., Fluorine)Altered electronic properties, improved binding affinity. nih.gov
Pyrimidine Ring (C5)TrifluoromethylIncreased metabolic stability, enhanced protein binding. cardiff.ac.uk
Phenyl Ring (various)Water-solubilizing groupsImproved solubility and cell permeability. nih.gov
Amino Group (N2)Various aminesModulation of biological activity and pharmacokinetic properties. nih.gov

These are just a few examples, and the possibilities for derivatization are vast. The goal is to create analogues with optimized properties, such as increased affinity for a specific enzyme or receptor, while minimizing off-target effects.

Integration into Multicomponent Systems

The unique structural features of this compound make it an attractive building block for the construction of more complex molecular architectures and multicomponent systems. This includes the development of bifunctional molecules, antibody-drug conjugates (ADCs), and targeted drug delivery systems.

In the context of bifunctional molecules, the aminopyrimidine core could serve as a scaffold to link two different pharmacophores, creating a single molecule with dual activity. This approach is gaining traction in drug discovery as a way to address complex diseases with multiple underlying factors.

Furthermore, the integration of this compound derivatives into supramolecular assemblies is an area ripe for exploration. The ability of the aminopyrimidine moiety to form hydrogen bonds can be exploited to create self-assembling systems with novel properties. nih.govresearchgate.net For instance, intermolecular N—H⋯N hydrogen bonds can link molecules into well-defined structures like ribbons and layers. nih.govresearchgate.net These systems could find applications in materials science, such as in the development of new organic semiconductors or porous materials.

Computational Design of Advanced Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. In the context of this compound, these methods will play a crucial role in the rational design of advanced analogues with desired properties.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of more potent molecules. mdpi.com Molecular docking studies can predict the binding mode of a ligand within the active site of a protein, guiding the design of inhibitors with improved affinity and selectivity. nih.govmdpi.com For example, docking studies of pyrazolo[3,4-d]pyrimidine derivatives have identified key interactions with amino acid residues important for inhibitory activity. mdpi.comnih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of how a ligand interacts with its target over time, offering a deeper understanding of the binding process and helping to validate docking results. nih.gov These computational approaches, when used in conjunction with experimental synthesis and testing, can significantly accelerate the discovery and optimization of novel this compound-based compounds.

The future of research on this compound is bright, with numerous avenues for innovation. By exploring novel synthetic pathways, strategically derivatizing the core structure, integrating it into multicomponent systems, and leveraging the power of computational design, scientists are well-positioned to unlock the full potential of this versatile chemical entity.

Q & A

Q. What are the established synthetic routes for 4-(2-Chlorophenyl)pyrimidin-2-amine, and what reaction conditions optimize yield?

The synthesis typically involves coupling reactions between halogenated pyrimidines and substituted aryl groups. For example, Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce the 2-chlorophenyl moiety to the pyrimidine core. Key parameters include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the aromatic proton environment and chlorine substitution patterns. For example, the NH₂ group appears as a singlet near δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 222.046 for C₁₀H₈ClN₃) .
  • FT-IR : Bands near 3300 cm⁻¹ (N-H stretching) and 1600 cm⁻¹ (C=N pyrimidine ring) confirm functional groups .

Q. What biological assays are used to evaluate the antimicrobial activity of this compound derivatives?

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How should researchers handle safety and stability concerns for this compound?

  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis or oxidation .
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (H335) and acute toxicity (H302) .

Q. Why is the 2-chlorophenyl substituent significant in pyrimidine-based drug design?

Chlorine enhances lipophilicity and bioavailability, while its electron-withdrawing effect stabilizes the pyrimidine ring, improving binding to biological targets like kinases or bacterial enzymes .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the synthesis of substituted pyrimidin-2-amine derivatives?

  • Directed Metalation : Use directing groups (e.g., NH₂) to control functionalization at the C4 or C6 positions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields (e.g., 30 minutes vs. 12 hours under conventional heating) .

Q. How should conflicting data on biological activity between studies be resolved?

  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variants, solvent DMSO concentration) that may alter MIC values .
  • Dose-Response Curves : Validate activity thresholds using multiple replicates and orthogonal assays (e.g., time-kill kinetics) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
  • QSAR Modeling : Correlate logP and Hammett constants (σ) with antimicrobial efficacy to guide analog design .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • pH Stabilization : Buffered solutions (pH 6–8) reduce hydrolysis of the pyrimidine ring .
  • Prodrug Design : Mask the NH₂ group as a phosphate ester to enhance stability in vivo .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

  • Enzyme Kinetics : Measure IC₅₀ values using purified enzymes (e.g., thymidylate synthase) and spectrophotometric assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔG, ΔH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.